molecular formula C9H14N2O2 B6597540 methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate CAS No. 1093416-52-4

methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Cat. No. B6597540
CAS RN: 1093416-52-4
M. Wt: 182.22 g/mol
InChI Key: GSFYZPOXGNXPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate” is a chemical compound with the molecular formula C9H14N2O2 . It has a molecular weight of 182.22 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17N3O2/c1-9(14(18)19-4)13-10(2)16-17(11(13)3)12-7-5-6-8-15-12/h5-9H,1-4H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is typically in oil form or powder form . It is stored at room temperature . Unfortunately, the boiling point is not specified .

Scientific Research Applications

Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate has been used in a variety of scientific research applications. It has been used as an anti-inflammatory agent, a pro-inflammatory agent, and an antioxidant. It has also been used to study the effects of different drugs on biochemical and physiological processes.

Mechanism of Action

Advantages and Limitations for Lab Experiments

Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate has several advantages for laboratory experiments. It is relatively easy to synthesize, it is relatively stable, and it is relatively non-toxic. However, it is also relatively expensive, and it is not water-soluble, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate. These include further investigation into its anti-inflammatory effects, its effects on oxidative stress and AGE formation, and its potential use as an antioxidant. Additionally, further research into the synthesis of this compound, as well as its potential applications in the pharmaceutical industry, could be beneficial. Finally, further studies into the safety and efficacy of this compound in humans and animals could provide valuable insight into its potential uses in the medical field.

Synthesis Methods

Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is synthesized by reacting 3,5-dimethyl-1H-pyrazol-4-ol with methyl propionate. This reaction occurs in the presence of an acid catalyst, such as sulfuric acid, and is conducted at a temperature of around 80°C. This reaction is exothermic, which means that it produces heat, and the reaction time is relatively short, usually around 20 minutes. The products of this reaction are this compound and water.

Safety and Hazards

The compound should be handled with care to avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided . It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-5(9(12)13-4)8-6(2)10-11-7(8)3/h5H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFYZPOXGNXPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256207
Record name Methyl α,3,5-trimethyl-1H-pyrazole-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093416-52-4
Record name Methyl α,3,5-trimethyl-1H-pyrazole-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093416-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α,3,5-trimethyl-1H-pyrazole-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.